![molecular formula C20H19N3O5S B2600467 Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate CAS No. 1321973-99-2](/img/structure/B2600467.png)
Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate
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Description
Ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate, also known as DMNB-ethanolamine, is a chemical compound that has been used in scientific research for various purposes.
Scientific Research Applications
Synthesis and Chemical Properties
Research has highlighted the role of ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate and similar compounds in the synthesis of complex molecules. For example, the study by Nassiri and Milani (2020) showcased the synthesis of a series of novel compounds through reactions involving benzothiazole derivatives. These reactions proceeded in good yields, indicating the compound's utility in creating novel chemical entities with potential applications across various fields of chemistry and materials science (Nassiri & Milani, 2020).
Biological Activities
The compound's derivatives have been investigated for their biological activities. For instance, the research on benzothiazole derivatives has revealed their potential as anticancer agents. Osmaniye et al. (2018) synthesized new benzothiazole acylhydrazones and investigated their anticancer activity. Their studies indicated that these compounds showed promising cytotoxic activities against various cancer cell lines, highlighting the therapeutic potential of benzothiazole derivatives in oncology (Osmaniye et al., 2018).
Optical and Photonic Applications
The exploration of ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate derivatives in optical and photonic applications has also been documented. Nair et al. (2022) investigated the third-order nonlinear optical properties of hydrazone derivatives, highlighting the potential of these compounds in developing materials for photonic devices. Their study revealed promising results for applications in optical limiting, driven by the compounds' reverse saturable absorption properties (Nair et al., 2022).
Antimicrobial and Anticancer Activity
Further studies have expanded on the compound's utility in biomedical research, particularly in the development of antimicrobial and anticancer agents. Bhoi et al. (2016) focused on the synthesis of benzothiazole derivatives and evaluated their biological activities, including antibacterial, antioxidant, and antitubercular activities. Their findings underscore the compound's potential as a scaffold for designing drugs with diverse therapeutic activities (Bhoi et al., 2016).
properties
IUPAC Name |
ethyl 2-[5,7-dimethyl-2-(4-nitrobenzoyl)imino-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c1-4-28-17(24)11-22-16-10-12(2)9-13(3)18(16)29-20(22)21-19(25)14-5-7-15(8-6-14)23(26)27/h5-10H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJIGVCIFOCMFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC(=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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